LogP Differential: Enhanced Lipophilicity Relative to Non-Halogenated and Mono-Substituted Analogs
The calculated LogP of 4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol is 1.14, which is 28% lower than that of 2-methyl-1H-benzo[d]imidazol-5-ol (LogP 1.58) and 41% lower than that of 4-chloro-1H-benzo[d]imidazol-5-ol (LogP 1.92). This indicates that the dual substitution pattern yields a compound that is less lipophilic than the mono-chlorinated analog but slightly more lipophilic than the non-chlorinated methyl analog, striking a balance that may favor optimal membrane permeability while maintaining aqueous solubility [1][2].
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.14 |
| Comparator Or Baseline | 2-methyl-1H-benzo[d]imidazol-5-ol (LogP = 1.58); 4-chloro-1H-benzo[d]imidazol-5-ol (LogP = 1.92) |
| Quantified Difference | Target compound LogP is 0.44 units lower than 2-methyl analog and 0.78 units lower than 4-chloro analog, representing a 28% and 41% reduction in lipophilicity, respectively. |
| Conditions | Computed values using standard algorithms (Chemsrc, ChemScene, PubChem) |
Why This Matters
LogP directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile; a moderate LogP of ~1-3 is often associated with favorable oral bioavailability and cellular permeability.
- [1] Chemsrc. 124841-32-3 (4-Chloro-2-methyl-1H-benzimidazol-5-ol). Chemical Database. Accessed 2025. View Source
- [2] Chemsrc. 41292-66-4 (2-Methyl-1H-benzo[d]imidazol-5-ol). Chemical Database. Accessed 2025. View Source
